

Precision Measurement of FASN Inhibition using Fasn-IN-1

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Compound of Interest

Compound Name: *Fas-IN-1*

Cat. No.: *B560117*

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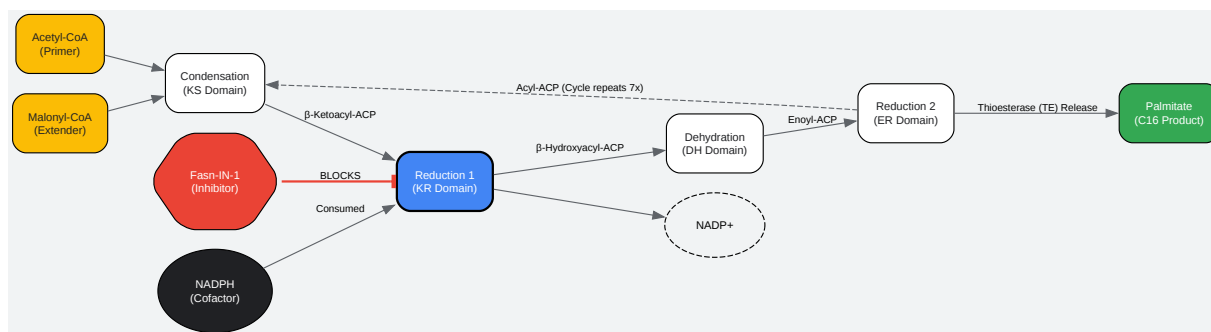
Introduction & Mechanistic Rationale

Fatty Acid Synthase (FASN) is a complex homodimeric enzyme responsible for the de novo synthesis of long-chain fatty acids (primarily palmitate) from acetyl-CoA and malonyl-CoA.[1][2] While FASN expression is low in most normal adult tissues (except liver and adipose), it is significantly upregulated in various cancers (breast, prostate, ovarian) and non-alcoholic steatohepatitis (NASH).

Fasn-IN-1 (often chemically related to structures like GSK2194069) represents a class of highly potent, reversible, and selective FASN inhibitors.[3] Unlike early-generation inhibitors such as Cerulenin (irreversible, off-target effects) or C75 (carnitine palmitoyltransferase-1 stimulation), Fasn-IN-1 demonstrates nanomolar potency ($IC_{50} \approx 10\text{--}20\text{ nM}$) and improved specificity, typically targeting the β -Ketoacyl Reductase (KR) domain of the FASN complex.

The FASN Enzymatic Cycle & Inhibition Point

FASN functions as a molecular assembly line. The inhibition by Fasn-IN-1 halts the reduction of the growing fatty acid chain, preventing the consumption of NADPH. This specific dependency allows us to use NADPH oxidation as a direct, real-time readout of enzyme activity.



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Figure 1: The FASN elongation cycle.[4] Fasn-IN-1 competitively inhibits the KR domain, preventing the NADPH-dependent reduction of the ketoacyl intermediate.

Biochemical Validation: NADPH Consumption Assay

This is the "Gold Standard" assay for determining IC_{50} values. It relies on the high absorbance of NADPH at 340 nm, whereas its oxidized form ($NADP^+$) does not absorb at this wavelength.

Protocol Overview

- Readout: Kinetic Absorbance (OD_{340})
- Enzyme: Recombinant Human FASN (approx. 15–30 nM final concentration)
- Substrates: Acetyl-CoA, Malonyl-CoA, NADPH[1][2][5][6]
- Sensitivity: High ($Z' > 0.7$ typically achievable)

Step-by-Step Methodology

A. Buffer Preparation (Critical)

FASN is unstable without reducing agents. Prepare fresh on the day of the assay.

- Base Buffer: 100 mM Potassium Phosphate (pH 7.5)
- Additives: 1 mM EDTA, 1 mM DTT (Dithiothreitol)[6]
- Note: Do not use TCEP if possible, as it can sometimes interfere with specific redox-sensitive domains; DTT is the historical standard for FASN.

B. Reagent Setup

- FASN Enzyme Stock: Dilute to 200 nM in Assay Buffer. Keep on ice.
- Substrate Mix (4x):
 - Acetyl-CoA: 40 μ M[6]
 - Malonyl-CoA: 120 μ M
 - NADPH: 400 μ M
 - Note: Malonyl-CoA is the driver; Acetyl-CoA is the primer.
- Fasn-IN-1 Stock: Dissolve in 100% DMSO. Prepare serial dilutions (e.g., 10 μ M down to 0.1 nM) in DMSO, then dilute 1:10 in buffer to reduce DMSO shock.

C. Assay Execution (96-well UV-transparent plate)

- Inhibitor Addition: Add 5 μ L of diluted Fasn-IN-1 to experimental wells.
 - Positive Control: 5 μ L Buffer + DMSO (No Inhibitor).
 - Negative Control: 5 μ L Buffer + DMSO (No Enzyme).
- Enzyme Addition: Add 20 μ L of FASN enzyme (Final conc ~20-30 nM).
- Pre-Incubation (MANDATORY): Incubate for 15 minutes at room temperature.

- Why? Fasn-IN-1 is a tight-binding inhibitor. Without pre-incubation, the fast turnover of FASN will mask the inhibition in the initial kinetic phase, leading to artificially high IC₅₀ values.
- Reaction Start: Add 25 µL of Substrate Mix.
- Measurement: Immediately place in plate reader.
 - Mode: Kinetic[7]
 - Wavelength: 340 nm
 - Interval: Every 30 seconds for 45 minutes.
 - Temp: 25°C or 37°C (consistent).

Data Analysis

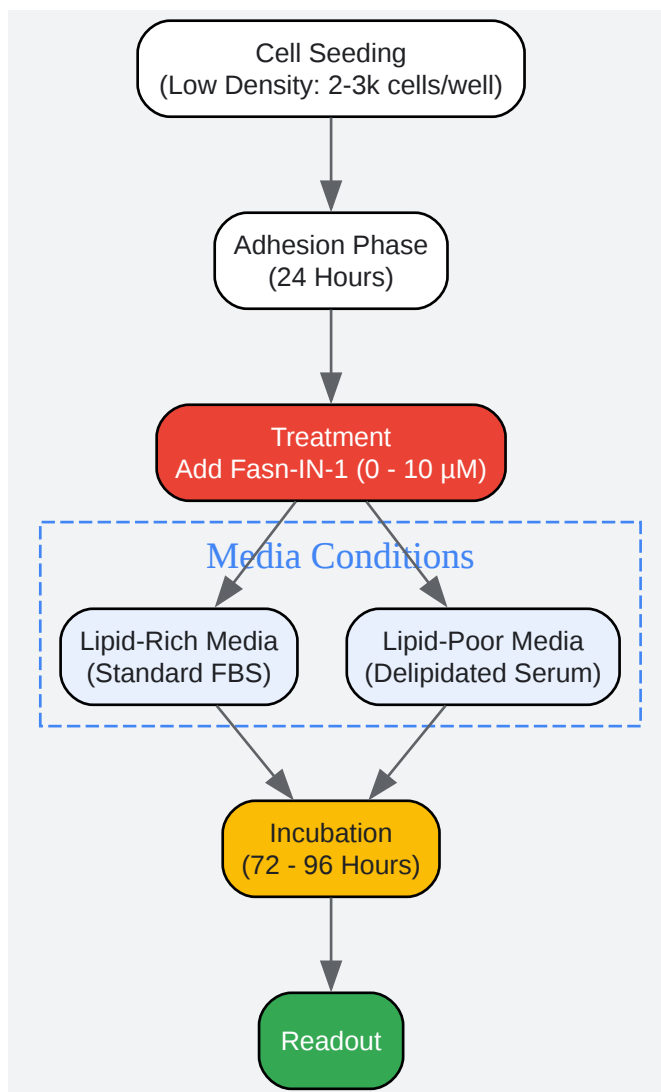
Calculate the slope ($\Delta OD_{340}/\text{min}$) from the linear portion of the curve (usually 5–20 mins).

Parameter	Value	Notes
Slope (Max Activity)	-0.015 to -0.030 OD/min	Ensure signal is 5x above background noise.
Background Slope	< -0.002 OD/min	Caused by spontaneous NADPH oxidation.
Expected IC ₅₀	10 – 30 nM	If >100 nM, check enzyme integrity or pre-incubation time.

Cellular Efficacy: Viability & Palmitate Synthesis

Measuring FASN inhibition in cells requires understanding that cells have a lipid buffer. Inhibition of the enzyme does not kill cells immediately; they must first deplete their intracellular lipid pools.

Experimental Workflow



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Figure 2: Cellular assay workflow. Note the requirement for long incubation times.

Protocol: CellTiter-Glo (ATP) Viability Assay

- Media Prep: Use RPMI or DMEM.
 - Critical: To prove on-target efficacy, compare cells grown in 10% FBS (contains exogenous lipids) vs. 10% Delipidated FBS. Fasn-IN-1 should be significantly more potent in delipidated media (Hypersensitivity).
- Seeding: Seed cells (e.g., MCF-7, PC-3) at 3,000 cells/well in 96-well plates. Allow 24h attachment.

- Dosing: Add Fasn-IN-1 (9-point dose response). Max DMSO < 0.5%.
- Timing: Incubate for 72 to 96 hours.
 - Reasoning: FASN inhibition is cytostatic first, then cytotoxic. 24h assays will show no effect.
- Detection: Add CellTiter-Glo reagent, shake for 10 min, read Luminescence.

Expected Results (Table)

Cell Line	Media Type	Expected IC ₅₀ (Fasn-IN-1)	Interpretation
MCF-7 (Breast)	Standard FBS	> 500 nM	Cells scavenge extracellular lipids, bypassing FASN inhibition.
MCF-7 (Breast)	Delipidated FBS	15 – 50 nM	Cells forced to rely on de novo synthesis; FASN is essential.
Fibroblasts	Delipidated FBS	> 2000 nM	Normal cells are less dependent on FASN (high therapeutic window).

Troubleshooting & Optimization

1. "My IC₅₀ is too high (low potency)."

- Cause: Insufficient pre-incubation. Fasn-IN-1 needs time to occupy the binding pocket before the substrate floods the active site.
- Fix: Increase Enzyme + Inhibitor incubation to 30 minutes.
- Cause: High Acetyl-CoA concentration.

- Fix: Keep Acetyl-CoA low (approx Km). High Acetyl-CoA can sometimes cause substrate inhibition or non-specific competition depending on the exact inhibitor chemotype.

2. "The background slope is too steep."

- Cause: NADPH oxidation. NADPH is unstable at acidic pH or high temperatures.
- Fix: Ensure Buffer pH is > 7.0. Prepare NADPH fresh. Do not freeze-thaw NADPH stock more than once.

3. "No effect in cell culture."

- Cause: Lipid scavenging.
- Fix: Switch to delipidated serum or reduce serum concentration to 1-2%.
- Cause: Incubation too short.
- Fix: Extend to 96 hours or even 6 days (with media refresh).

References

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